molecular formula C25H20N2O8S B2616140 Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 448214-81-1

Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2616140
CAS No.: 448214-81-1
M. Wt: 508.5
InChI Key: MHJJLLVRPNLDKO-UHFFFAOYSA-N
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Description

Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds.

Preparation Methods

One common synthetic route involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate can then be further reacted with appropriate reagents to introduce the acetamido and nitrobenzenesulfonyl groups under controlled conditions.

Chemical Reactions Analysis

Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    2-Hydroxy-5-nitrobenzofuran: A simpler benzofuran derivative with similar biological activities.

    Benzofuran-2-carboxylic acid: Another benzofuran derivative with potential medicinal applications.

    Ethyl 5-nitrobenzofuran-2-carboxylate: An intermediate in the synthesis of the target compound with distinct chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-[acetyl-(3-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O8S/c1-3-34-25(29)23-21-15-18(12-13-22(21)35-24(23)17-8-5-4-6-9-17)26(16(2)28)36(32,33)20-11-7-10-19(14-20)27(30)31/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJJLLVRPNLDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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